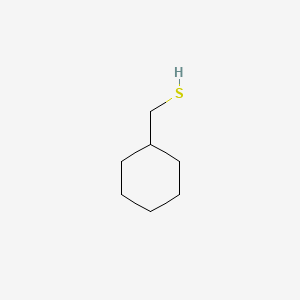

Cyclohexylmethanethiol

Description

Cyclohexylmethanethiol is a thiol-containing organic compound characterized by a cyclohexyl group attached to a methanethiol moiety (-CH₂SH). This ester is synthesized by acetylation of the thiol group, yielding the molecular formula C₉H₁₆O₂S and a molecular weight of 172.29 g/mol . However, conflicting data from another source lists the molecular formula as C₇H₁₄S·C₂H₄O₂ (interpreted as C₉H₁₈O₂S) with a molecular weight of 190.30 g/mol . This discrepancy may stem from typographical errors or variations in structural interpretation.

This compound acetate is classified under Organic Building Blocks and is restricted to industrial, research, or commercial applications due to safety regulations .

Properties

IUPAC Name |

cyclohexylmethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14S/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBXAOOHHILPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347296 | |

| Record name | Cyclohexylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-37-0 | |

| Record name | Cyclohexylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohexylmethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl bromide with potassium thioacetate in N,N-dimethylformamide (DMF) at 50°C under an inert atmosphere. The reaction yields S-cyclohexylmethyl ethanethioate, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to cyclohexylmethyl bromide.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed:

Oxidation: Cyclohexylmethyl sulfoxide and cyclohexylmethyl sulfone.

Reduction: Cyclohexylmethyl bromide.

Substitution: Various substituted cyclohexylmethyl derivatives.

Scientific Research Applications

Organic Synthesis

Cyclohexylmethanethiol is widely used as a precursor in the synthesis of various organic molecules. Its thiol group allows for nucleophilic substitution reactions, leading to the formation of thioethers and other sulfur-containing derivatives.

Table 1: Major Products Formed from this compound

| Reaction Type | Major Products |

|---|---|

| Oxidation | Cyclohexylmethanesulfoxide |

| Cyclohexylmethanesulfone | |

| Reduction | Cyclohexylmethane derivatives |

| Substitution | Various substituted derivatives |

Biochemical Probes

Due to its thiol functionality, this compound is investigated for its potential as a biochemical probe. It can interact with biomolecules, making it valuable in studying protein interactions and enzyme mechanisms. This application is particularly relevant in the context of drug development and understanding metabolic pathways.

Pharmaceutical Development

Research into this compound's therapeutic properties has shown promise in drug synthesis. It serves as a precursor for compounds with potential anti-cancer and anti-inflammatory activities. For instance, derivatives of this compound have been explored for their efficacy in targeting specific biological pathways associated with diseases like Alzheimer's.

Case Study: Therapeutic Applications

- Study : A recent investigation demonstrated that this compound derivatives exhibit inhibitory effects on gamma-secretase, an enzyme implicated in Alzheimer's disease.

- Findings : The study reported that specific derivatives significantly reduced amyloid-beta peptide production, suggesting potential for therapeutic intervention .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and resins with specific characteristics. Additionally, it plays a role in formulating fragrances and flavoring agents due to its distinct odor profile.

Summary of Findings

This compound demonstrates versatile applications across multiple fields:

- Organic Chemistry : A key building block for sulfur-containing compounds.

- Biochemistry : Investigated as a probe for biological interactions.

- Pharmaceuticals : Explored for therapeutic potentials against neurodegenerative diseases.

- Industry : Used in manufacturing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexylmethanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, undergo oxidation-reduction reactions, and act as a nucleophile in substitution reactions. These properties make it a versatile compound in chemical synthesis and research .

Comparison with Similar Compounds

Cyclohexanethiol (C₆H₁₁SH)

Molecular Formula : C₆H₁₂S

Molecular Weight : 116.23 g/mol

CAS Number : 1569-69-3 (parent compound)

Key Differences :

- Structure : Cyclohexanethiol features a thiol group directly attached to the cyclohexane ring, unlike Cyclohexylmethanethiol, which has a methylene (-CH₂-) spacer.

- Reactivity : Cyclohexanethiol is highly reactive in oxidation reactions, forming disulfides (C₆H₁₁S-SC₆H₁₁) using catalysts such as hydrogen peroxide, halogens, or metal-based oxidants . The methylene spacer in this compound may sterically hinder similar reactions.

- Applications : Widely used in organic synthesis for disulfide bond formation, a critical step in pharmaceuticals and polymers .

Safety : Classified as hazardous, with exposure risks including respiratory irritation and dermal toxicity .

Cyclohexanemethanol (C₆H₁₁CH₂OH)

Molecular Formula : C₇H₁₄O

Molecular Weight : 114.19 g/mol

CAS Number : 100-49-2

Key Differences :

- Functional Group : Contains a hydroxyl (-OH) group instead of a thiol (-SH) or acetylated thiol (-SCOCH₃).

This compound Acetate (C₉H₁₆O₂S)

Molecular Formula : C₉H₁₆O₂S

Molecular Weight : 172.29 g/mol (conflicting 190.30 g/mol)

CAS Number : 107512-01-6

Key Differences :

- Structure : Acetylated derivative of this compound, enhancing stability and reducing volatility.

- Safety : Designated for professional use only; shipping to medical facilities or residences is prohibited .

Comparative Data Table

Research Findings and Discrepancies

- Molecular Weight Conflict : The molecular weight of this compound acetate is inconsistently reported as 172.29 and 190.30 . This may arise from differences in analytical methods or structural misrepresentation. Further validation using high-resolution mass spectrometry is recommended.

- Functional Group Impact : The methylene spacer in this compound likely reduces oxidation efficiency compared to Cyclohexanethiol, as steric effects hinder catalyst access to the thiol group .

- Safety Regulations : Both this compound acetate and Cyclohexanethiol are regulated for industrial/research use, underscoring the need for proper handling protocols .

Biological Activity

Cyclohexylmethanethiol is a sulfur-containing organic compound known for its distinct odor and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

This compound, also known as cyclohexyl-1-methanethiol, has the following chemical structure:

- Molecular Formula: CHS

- Molecular Weight: 144.28 g/mol

- IUPAC Name: Cyclohexyl(methyl)sulfanyl

This compound features a cyclohexane ring attached to a thiol group, which contributes to its reactivity and biological interactions.

This compound exhibits several biological activities primarily attributed to its thiol group. Thiols are known to participate in redox reactions and can influence various biochemical pathways:

- Antioxidant Activity: Thiols can scavenge free radicals, thereby protecting cells from oxidative stress. This property is critical in preventing cellular damage and has implications for aging and chronic diseases.

- Enzyme Inhibition: this compound may interact with enzymes through the formation of disulfide bonds or by acting as a competitive inhibitor. This interaction can modulate enzyme activity, influencing metabolic pathways.

- Cell Signaling Modulation: The compound may affect cell signaling pathways by modifying protein thiols, which can alter the function of signaling proteins involved in cell growth and apoptosis.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluating the efficacy of different thiols found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or antimicrobial agent .

2. Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The compound's ability to disrupt cellular redox balance leads to increased apoptosis in specific cancer types .

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Oxidative stress induction |

| A549 (Lung) | 25 | Disruption of mitochondrial function |

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to inhibit gamma-secretase activity, which is crucial in the processing of amyloid precursor protein (APP), thereby reducing amyloid-beta accumulation .

Case Study: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice expressing human APP showed that treatment with this compound resulted in:

Q & A

Q. What are the established synthetic routes for Cyclohexylmethanethiol, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or thiolation of cyclohexylmethyl precursors. Key factors include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃) to enhance thiol group incorporation .

- Temperature control : Optimal yields are achieved at 60–80°C to minimize side reactions like oxidation .

- Purification : Distillation or column chromatography is recommended to isolate the compound from byproducts such as disulfides .

Q. How should researchers characterize this compound to confirm structural identity and purity?

A multi-technique approach is essential:

- Spectroscopy : ¹H/¹³C NMR for confirming the cyclohexyl and thiol moieties; FT-IR for S-H stretching (~2550 cm⁻¹) .

- Chromatography : GC-MS or HPLC to assess purity (>98% for most applications) .

- Elemental analysis : Validate empirical formula (C₇H₁₄S) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of volatile thiol vapors, which can cause respiratory irritation .

- Spill management : Neutralize spills with activated carbon or sodium bicarbonate; avoid water to prevent dispersion .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

- Headspace GC-FPD : Effective for volatile thiols in environmental samples (detection limit ~0.1 ppm) .

- Derivatization : Use pentafluorobenzyl bromide to enhance sensitivity in LC-MS analysis .

Q. How can researchers ensure reproducibility in this compound-based experiments?

- Detailed documentation : Follow PRISMA guidelines for systematic reporting of reaction parameters (e.g., solvent ratios, catalyst loadings) .

- Batch standardization : Calibrate instruments before each experiment and use internal standards (e.g., dodecanethiol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties of this compound across studies?

- Meta-analysis : Apply Cochrane guidelines to compare methodologies, identifying variables like solvent polarity or temperature gradients that affect boiling point (reported range: 180–190°C) .

- Collaborative validation : Cross-laboratory studies using standardized protocols (e.g., IUPAC recommendations) .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- DFT calculations : Model transition states for thiol-ene click reactions to predict regioselectivity .

- MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Q. What experimental designs minimize oxidation of this compound during long-term storage?

- Inert atmosphere : Store under argon or nitrogen in amber glass vials to prevent photodegradation .

- Stabilizers : Add radical scavengers like BHT (0.1% w/w) to inhibit disulfide formation .

Q. How do steric effects influence the nucleophilic behavior of this compound in substitution reactions?

Q. What interdisciplinary approaches integrate this compound into functional materials (e.g., polymers or sensors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.